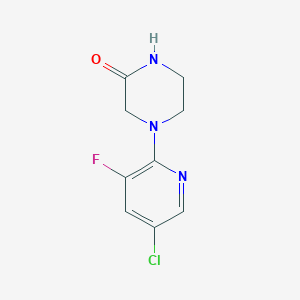
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” is a derivative of pyridine and piperazine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, along with the chloro and fluoro substituents. The exact structure would depend on the specific locations of these substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and piperazine rings, as well as the chloro and fluoro substituents. For example, the compound is likely to be polar due to the presence of the nitrogen atoms and the halogen substituents .作用機序
The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is not fully understood. However, it is believed to exert its biological activities by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound has also been shown to bind to specific receptors in the brain, including 5-HT1A, D2, and α2-adrenergic receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These include increased levels of neurotransmitters in the brain, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the major advantages of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is its potent biological activity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain lab experiments.
将来の方向性
There are several potential future directions for research on 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one. One area of interest is the development of novel drugs based on this compound for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential applications in other areas, such as cancer therapy and inflammation.
合成法
The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one involves the reaction of 5-chloro-3-fluoropyridin-2-amine with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
科学的研究の応用
The potential applications of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one in the field of medicinal chemistry are vast. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterases, protein kinases, and monoamine oxidases. Additionally, it has been shown to possess antipsychotic, antidepressant, and anxiolytic activities.
Safety and Hazards
特性
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZJQSBNMHCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)
![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

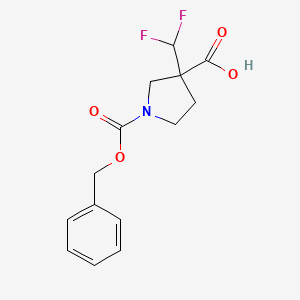
![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)
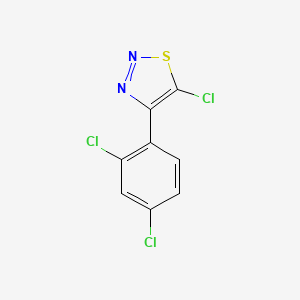
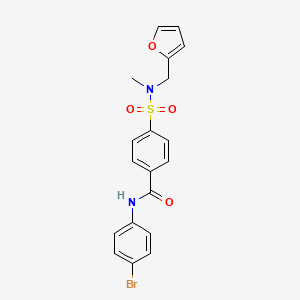
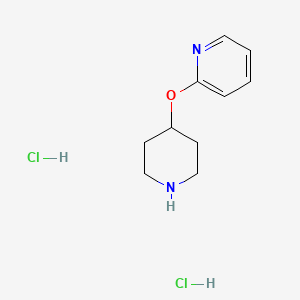
![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)
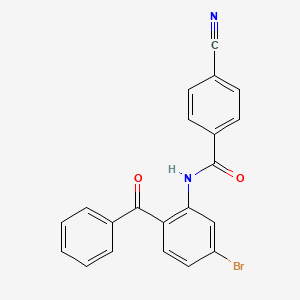
![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2855654.png)